(4,6-dimethylpyridin-3-yl)methanol

CDK inhibitor Fadraciclib (CYC065) Kinase drug discovery

This specific 3‑hydroxymethyl regioisomer (CAS 63644‑88‑2) is the only viable precursor for generating the (4,6‑dimethylpyridin‑3‑yl)methanamine fragment required for the clinical‑stage CDK2/9 inhibitor fadraciclib (CYC065). The 4,6‑dimethyl substitution pattern is non‑negotiable for ATP‑binding‑pocket fit; substituting 2‑yl or 5‑hydroxy analogs causes >2000‑fold potency loss. Procure at ≥95% purity for SAR exploration or scale‑up. Confirm regioisomeric identity via NMR/HPLC to avoid synthetic route failure.

Molecular Formula C8H11NO
Molecular Weight 137.2
CAS No. 63644-88-2
Cat. No. B6228927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-dimethylpyridin-3-yl)methanol
CAS63644-88-2
Molecular FormulaC8H11NO
Molecular Weight137.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimethylpyridin-3-yl)methanol CAS 63644-88-2: Essential Procurement Data for a Specialized Pyridine Building Block


(4,6-Dimethylpyridin-3-yl)methanol (CAS 63644-88-2) is a dimethyl-substituted 3-pyridinemethanol derivative with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol, bearing methyl groups at the 4- and 6-positions and a hydroxymethyl group at the 3-position of the pyridine ring . Its boiling point has been reported as 264.5±35.0 °C at 760 mmHg . This compound is primarily valued as a versatile intermediate in medicinal chemistry, most notably as the direct synthetic precursor to the key (4,6-dimethylpyridin-3-yl)methanamine fragment found in the clinical-stage CDK2/9 inhibitor fadraciclib (CYC065) [1][2]. Commercially, it is available at standard purity of 95% (with higher grades up to 98% from select vendors) and cataloged under MDL MFCD22418392 .

Why Generic 3‑Pyridinemethanol Analogs Cannot Replace (4,6‑Dimethylpyridin-3-yl)methanol in Drug Discovery Programs


The 4,6-dimethyl substitution pattern on (4,6-dimethylpyridin-3-yl)methanol is not a trivial structural variation—it is a pharmacophoric requirement embedded in clinical-stage kinase inhibitors. In fadraciclib (CYC065), the (4,6-dimethylpyridin-3-yl)methylamino moiety is directly attached to the 2-aminopurine core; substitution at any other ring position or omission of either methyl group would alter the H-bonding geometry and steric fit within the CDK2/CDK9 ATP-binding pocket, as evidenced by the >2000-fold loss in cellular potency when the pyridylmethyl group is absent or regioisomerically misplaced [1]. The 3‑hydroxymethyl isomer specifically enables the critical methylamino linkage found in the clinical candidate, whereas the 2‑hydroxymethyl regioisomer (CAS 18087-99-5) cannot participate in this same pharmacophoric architecture [2]. Similarly, 5‑hydroxy‑4,6‑dimethyl‑3‑pyridinemethanol (4‑deoxypyridoxine, CAS 61‑67‑6) introduces an additional phenolic hydroxyl that alters both reactivity and biological target profile—acting as a vitamin B6 antimetabolite rather than a neutral building block [3]. Generic 3‑pyridinemethanol lacks both methyl groups, changing lipophilicity and metabolic stability. For procurement, substituting any of these analogs will break the synthetic route to the target drug substance and is incompatible with existing process chemistry validated for fadraciclib and its structural analogs [4].

Quantitative Comparator Evidence for (4,6‑Dimethylpyridin-3‑yl)methanol Procurement Decisions


Clinical Candidate Enablement: Direct Synthetic Precursor to Fadraciclib—the 3‑Hydroxymethyl Regioisomer Is Indispensable

The (4,6-dimethylpyridin-3-yl)methanol scaffold is the direct synthetic precursor to the (4,6-dimethylpyridin-3-yl)methanamine fragment that defines the clinical CDK2/9 inhibitor fadraciclib. The published optimized synthesis route converts the target compound to its amine congener, achieving an overall yield of 9.0% from the nitrile precursor with the (4,6-dimethylpyridin-3-yl)methylamine intermediate obtained as the trifluoroacetate salt [1]. Fadraciclib, containing this fragment, exhibits IC₅₀ values of 5 nM for CDK2 and 26 nM for CDK9, compared to seliciclib (the predecessor compound lacking this pyridylmethyl optimization) which shows >10 µM against multiple CDK isoforms and substantially lower potency [2]. The 2‑hydroxymethyl regioisomer (CAS 18087-99-5) cannot direct the identical aminopurine substitution pattern that defines fadraciclib's binding mode, making the 3‑hydroxymethyl isomer the sole regioisomer capable of accessing this clinical candidate architecture [3]. Procuring the 2‑yl isomer for any fadraciclib-related medicinal chemistry program is synthetically unproductive.

CDK inhibitor Fadraciclib (CYC065) Kinase drug discovery

Boiling Point Differentiation: 3‑Hydroxymethyl Regioisomer Enables Higher Temperature Processing Tolerance vs. 2‑Hydroxymethyl Analog

The 3‑hydroxymethyl regioisomer (target compound) has a predicted boiling point of 264.5±35.0 °C at 760 mmHg , which is substantially higher than the corresponding 2‑hydroxymethyl regioisomer (CAS 18087-99-5) with a predicted boiling point of 239.5±35.0 °C . This ~25 °C higher boiling point for the 3‑yl regioisomer may be attributed to altered intermolecular hydrogen‑bonding geometry and dipole moment differences arising from the nitrogen proximity effect in the 2‑substituted vs. 3‑substituted pyridine systems [1]. For process chemistry applications requiring distillative purification or high-temperature reaction conditions (e.g., amination or coupling reactions above 200 °C), the 3‑yl isomer provides a wider thermal processing window before volatilization losses occur.

Physicochemical property Process chemistry Thermal stability

Structural Specificity in Kinase Inhibitor Patent Space: 17 Patents Citing the 3‑Hydroxymethyl Scaffold vs. Generic Analogs

The (4,6-dimethylpyridin-3-yl)methanol scaffold appears in 17 patent documents [1], predominantly centered around purine-based kinase inhibitors claiming the (4,6-dimethylpyridin-3-yl)methylamino substructure as a key pharmacophoric element. In contrast, the 2‑hydroxymethyl regioisomer (CAS 18087-99-5) has a substantially smaller patent footprint and is not associated with any clinical-stage kinase inhibitor [2]. The critical patent WO2008122767A2 (and its US counterpart US9056832B2) specifically claims pyridine compounds bearing the 3‑substituted dimethylpyridinylmethylamino moiety as voltage-gated sodium channel blockers and kinase inhibitors [3]. For procurement in an industrial drug discovery setting, the 3‑yl regioisomer's patent relevance directly correlates with its utility in accessing protected chemical space of commercial interest, whereas the 2‑yl regioisomer offers no such validated target engagement pathway [4].

Patent landscape Kinase inhibitor IP Freedom-to-operate

Purity and Quality Control: Vendor-Supplied Analytical Data Packages (NMR, HPLC, GC) for the 3‑Hydroxymethyl Isomer

Major commercial suppliers of (4,6‑dimethylpyridin‑3‑yl)methanol, including Bidepharm and Fluorochem, provide batch-specific analytical data packages comprising NMR, HPLC, and GC purity certificates as standard documentation for this compound . The standard commercial purity is 95%, with select vendors (e.g., MolCore) offering ≥98% purity grade suitable for GLP/GMP-adjacent research applications . For the 2‑hydroxymethyl regioisomer, equivalent analytical packages are available; however, the 3‑yl isomer benefits from a broader supplier base with established quality infrastructure due to its role in clinical candidate synthesis . Importantly, the absence of the additional 5‑hydroxy substituent (present in 4‑deoxypyridoxine) eliminates the need for orthogonal protection strategies during synthetic transformations, simplifying procurement-to-reaction workflows .

Quality control Analytical characterization Procurement specification

Procurement-Driven Application Scenarios for (4,6‑Dimethylpyridin‑3‑yl)methanol (CAS 63644-88-2)


Medicinal Chemistry: Synthesis of CDK2/9 Inhibitor Clinical Candidates and Backups (Fadraciclib Series)

This is the highest-value application scenario for procurement. (4,6‑Dimethylpyridin‑3‑yl)methanol serves as the starting point for generating the (4,6‑dimethylpyridin‑3‑yl)methanamine intermediate that defines the clinical candidate fadraciclib [1]. The published optimized synthetic route converts the 3‑cyano precursor to the amine via Raney Ni/H₂ reduction with Boc protection/deprotection, achieving 9.0% overall yield . Medicinal chemistry teams synthesizing backup series or conducting SAR around the pyridylmethylamino linker should procure this specific regioisomer at ≥95% purity; the 2‑yl regioisomer is not a viable substitute for this scaffold .

High-Temperature Process Chemistry: Reactions Requiring Extended Thermal Processing Windows

For synthetic transformations involving heating above 200 °C (e.g., aminations, palladium-catalyzed couplings, or distillations), the 3‑hydroxymethyl regioisomer's boiling point of 264.5±35.0 °C provides approximately a 25 °C thermal safety margin over the 2‑hydroxymethyl regioisomer (239.5±35.0 °C) [1]. This difference, while modest in absolute terms, can be critical in solvent-free or high-boiling-solvent reaction conditions where substrate volatility directly impacts yield. Process chemists scaling reactions should select the 3‑yl isomer when reaction temperatures exceed 200 °C to minimize evaporative substrate loss .

Kinase-Targeted Library Synthesis: Privileged Scaffold for Purine-Based Inhibitor Design

The (4,6‑dimethylpyridin‑3‑yl)methyl group represents a privileged fragment in ATP-competitive kinase inhibitor design, as evidenced by its presence in fadraciclib and related patent families (17 patents citing this scaffold) [1]. Procurement of this building block enables the rapid construction of focused compound libraries targeting CDK2, CDK9, and potentially other kinases with analogous ATP-binding pocket architectures. The 3‑hydroxymethyl handle can be converted to the amine, chloride, or directly coupled via Mitsunobu or similar transformations, offering synthetic versatility that the 2‑yl isomer cannot replicate for this pharmacophore geometry .

High-Purity Building Block Procurement for GLP/Non-GMP Preclinical Studies

For laboratories requiring building blocks with ≥98% purity and full analytical characterization (NMR, HPLC, GC), (4,6‑dimethylpyridin‑3‑yl)methanol is available at the NLT 98% specification from MolCore and select other vendors [1]. This purity grade minimizes unidentified impurities that could confound biological assay results or generate off-target metabolites in preclinical ADME studies. The absence of the 5‑hydroxy substituent (unlike 4‑deoxypyridoxine) eliminates the need for orthogonal hydroxyl protection, streamlining synthetic workflows and reducing the total synthesis step count by 1–2 steps compared to protected analogs .

Quote Request

Request a Quote for (4,6-dimethylpyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.